2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Catalog No.
S609388
CAS No.
94790-37-1
M.F
C11H16F6N5OP
M. Wt
379.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluroni...

CAS Number

94790-37-1

Product Name

2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C11H16F6N5OP

Molecular Weight

379.24 g/mol

InChI

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1

InChI Key

UQYZFNUUOSSNKT-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Synonyms

N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate, O-HBTU cpd

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Molecular Structure Analysis

HBTU possesses a unique structure with several key features:

  • Benzotriazole ring: This aromatic ring contributes to the activation of the carboxyl group (COOH) of the incoming amino acid in peptide synthesis [].
  • Quaternary ammonium group: This positively charged group (N(CH3)2(CH2)N(CH3)2+) facilitates the formation of an active ester intermediate with the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid [].
  • Hexafluorophosphate counterion (PF6⁻): This non-nucleophilic anion balances the positive charge of the quaternary ammonium group and is a good leaving group during the activation process [].

The combination of these features allows HBTU to efficiently promote amide bond formation between amino acids, a crucial step in building peptide chains [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of HBTU can be complex and involves multiple steps. However, a general overview involves the reaction of 1-(benzotriazol-1-yl)dimethylaminomethyl chloride with trimethylamine and subsequent anion exchange with sodium hexafluorophosphate [].

Peptide coupling reaction

HBTU is primarily used as a coupling reagent in peptide synthesis. It reacts with a carboxylic acid (COOH) group of an amino acid to form an active ester intermediate. This intermediate then reacts with the amino group (NH2) of another amino acid, forming a new peptide bond [].

R1-COOH (amino acid 1) + HBTU → R1-COOCH2-N(CH3)2+ (active ester)R1-COOCH2-N(CH3)2+ + H2N-R2 (amino acid 2) → R1-CONH-R2 (peptide bond) + HOOC(CH2)2N(CH3)2•PF6- (byproduct)

Note

Due to the complexity of the synthesis, a detailed mechanism is not included here.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in polar organic solvents like DMF, DCM, and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture from the air) and light-sensitive []. Store in a cool, dry, and dark place.

HBTU, also known as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a coupling reagent widely used in organic synthesis for the formation of amide bonds between carboxylic acids and amines. Its popularity stems from its high efficiency, good solubility in various organic solvents, and compatibility with a broad range of functional groups [].

Mechanism of Action

HBTU acts as a condensing agent, facilitating the reaction between a carboxylic acid and an amine to form an amide. The mechanism involves the following steps []:

  • Activation: HBTU reacts with the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is more reactive than the free carboxylic acid due to the electron-withdrawing nature of the benzotriazole and hexafluorophosphate groups.
  • Amine coupling: The activated carboxylic acid intermediate then reacts with the amine, leading to the formation of the desired amide bond and the release of HBTU byproducts.

Advantages of Using HBTU

Compared to other commonly used coupling reagents, HBTU offers several advantages:

  • High efficiency: HBTU typically leads to high yields of the desired amide products, even with hindered substrates [].
  • Broad functional group compatibility: HBTU is compatible with a wide range of functional groups, making it a versatile tool for various synthetic applications [].
  • Mild reaction conditions: HBTU reactions can be performed under mild reaction conditions, minimizing the risk of side reactions and decomposition of sensitive substrates [].
  • Water tolerance: HBTU is moderately water-tolerant, allowing for reactions to be carried out in aqueous media or with substrates containing trace amounts of water [].

Applications in Scientific Research

HBTU finds numerous applications in various scientific research fields, including:

  • Peptide synthesis: HBTU is a popular choice for coupling amino acids in peptide synthesis due to its efficiency and compatibility with various protecting groups [].
  • Drug discovery: HBTU is used in the synthesis of potential drug candidates and various bioactive molecules [].
  • Polymer chemistry: HBTU can be employed for the formation of amide bonds in the synthesis of specific polymers [].
  • Material science: HBTU is utilized in the preparation of functional materials with specific functionalities incorporated through amide linkages [].

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.71%): Flammable solid [Danger Flammable solids];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

94790-37-1

Wikipedia

HBTU

Dates

Modify: 2023-08-15

Explore Compound Types